

Spectroscopic Data for 2-Cyano-4nitrobenzamide: A Technical Overview

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Compound of Interest

Compound Name: 2-Cyano-4-nitrobenzamide

Cat. No.: B15247214

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Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) specifically for **2-Cyano-4-nitrobenzamide** is limited. This guide therefore presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The experimental protocols described are general methodologies applicable to the characterization of aromatic nitro compounds.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of **2-Cyano-4-nitrobenzamide**. These predictions are derived from data available for analogous compounds such as 2-nitrobenzamide, 4-nitrobenzamide, and other substituted benzonitriles.

Table 1: Predicted ¹H NMR Data for **2-Cyano-4-nitrobenzamide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.9	Doublet	1H	H-3
~8.6	Doublet of doublets	1H	H-5
~8.1	Doublet	1H	H-6
~7.8 (broad)	Singlet	1H	-CONH ₂
~7.6 (broad)	Singlet	1H	-CONH ₂



Solvent: DMSO-d6

Table 2: Predicted ¹³C NMR Data for **2-Cyano-4-nitrobenzamide**

Chemical Shift (δ, ppm)	Assignment
~165	C=O (Amide)
~150	C-NO ₂
~138	C-CN
~135	C-H (Aromatic)
~129	C-H (Aromatic)
~125	C-H (Aromatic)
~116	-CN
~115	C-CONH ₂

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data for 2-Cyano-4-nitrobenzamide

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	N-H stretch (Amide)
2240-2220	C≡N stretch (Nitrile)
1680-1650	C=O stretch (Amide)
1600-1450	C=C stretch (Aromatic)
1550-1490	N-O asymmetric stretch (Nitro)
1370-1330	N-O symmetric stretch (Nitro)

Table 4: Predicted Mass Spectrometry Data for 2-Cyano-4-nitrobenzamide



m/z	Interpretation
191	[M]+ (Molecular Ion)
175	[M-O] ⁺
174	[M-OH]+
145	[M-NO ₂] ⁺
117	[M-NO ₂ - CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
- 13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
- 2.2 Infrared (IR) Spectroscopy
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.



• Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

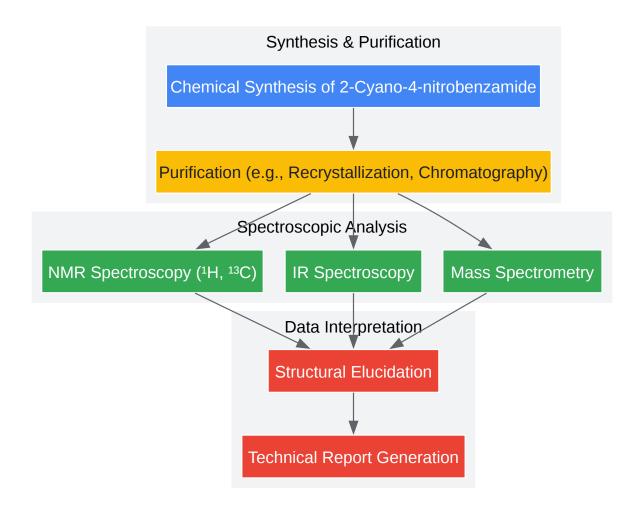
2.3 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).
- Sample Introduction: The sample can be introduced directly via a solid probe (for EI) or dissolved in a suitable solvent and infused or injected into the ion source (for ESI).
- Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution
 mass spectrometry (HRMS) can be used to determine the exact mass and elemental
 composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **2-Cyano-4-nitrobenzamide**.





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Workflow for Spectroscopic Characterization

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